4-(1H-imidazol-5-yl)but-3-en-2-one
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(E)-4-(1H-imidazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7-4-8-5-9-7/h2-5H,1H3,(H,8,9)/b3-2+ |
InChI Key |
NBHXPTGFNFNAIC-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CN=CN1 |
Canonical SMILES |
CC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Imidazol 5 Yl but 3 En 2 One and Its Analogues
Established Synthetic Routes to the 4-(1H-Imidazol-5-yl)but-3-en-2-one Core
The construction of the this compound scaffold and its analogues relies on established principles of organic synthesis, primarily involving the formation of the core imidazole (B134444) ring followed by or concurrent with the introduction of the butenone side chain.
Multi-step Organic Synthesis Approaches
Multi-step synthesis provides a rational and controllable approach to complex imidazole derivatives, allowing for the precise installation of functional groups. These methods often involve the sequential formation of bonds to build the heterocyclic ring, followed by functional group interconversions to append the desired side chains.
A general strategy can involve the initial synthesis of a substituted imidazole, which is then elaborated to introduce the butenone moiety. For instance, a protected imidazole-5-carboxaldehyde can serve as a key intermediate. This aldehyde can then undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate (B1237965) reagent, respectively, to construct the α,β-unsaturated ketone system of the butenone side chain. Subsequent deprotection would then yield the final product. The synthesis of complex arylated imidazoles through sequential C-H arylation of all three C-H bonds, followed by regioselective N-alkylation, demonstrates the power of multi-step approaches in creating diverse imidazole structures. acs.org
Another multi-step approach could begin with the construction of a thiazole (B1198619) ring, which can then be transformed into the desired imidazole derivative. For example, a Hantzsch thiazole synthesis followed by a series of reactions including deketalization and a Fischer indole (B1671886) synthesis has been used to create complex heterocyclic systems. nih.gov While not directly yielding this compound, this highlights the modularity of multi-step synthesis in accessing diverse heterocyclic cores that could be further functionalized.
Condensation and Cyclization Reactions
Condensation and cyclization reactions represent a highly efficient and atom-economical approach to the synthesis of the imidazole core. These reactions often involve the one-pot combination of multiple starting materials that assemble to form the final heterocyclic product.
The Debus-Radiszewski synthesis, first reported in 1858, is a classic example of a condensation reaction for imidazole synthesis, involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govuobasrah.edu.iqbaranlab.org This method can be adapted to produce a wide range of substituted imidazoles. For the synthesis of a this compound analogue, a dicarbonyl compound could be reacted with an aldehyde containing the butenone functionality and a source of ammonia.
More contemporary methods utilize various catalysts to improve yields and reaction conditions. For example, the one-pot, multi-component condensation of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) is a common strategy for synthesizing 1,2,4,5-tetrasubstituted imidazoles. sharif.edu This approach can be performed using various catalysts, including Brønsted acidic ionic liquids, to promote the reaction under green and efficient conditions. sharif.edu A proposed mechanism for such a reaction involves the initial formation of an imine intermediate from the aldehyde and amine, followed by a series of condensation and cyclization steps with the dicarbonyl compound and ammonia to form the imidazole ring. sharif.edusemanticscholar.org
The Van Leusen imidazole synthesis offers another versatile route, typically involving the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles. nih.gov
The following table summarizes various condensation reactions used for the synthesis of substituted imidazoles:
| Reaction Name | Reactants | Product Type | Reference |
| Debus-Radiszewski Synthesis | Dicarbonyl compound, aldehyde, ammonia | Substituted imidazoles | nih.govuobasrah.edu.iqbaranlab.org |
| Multi-component Condensation | Benzil, aldehyde, primary amine, ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles | sharif.edu |
| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldimine | 1,4,5-Trisubstituted imidazoles | nih.gov |
Regioselective Synthesis of Imidazole-Containing Structures
A significant challenge in the synthesis of substituted imidazoles is controlling the regioselectivity, particularly when multiple reactive sites are present on the starting materials or the imidazole core itself. The development of strategies for positional isomer control is crucial for the efficient synthesis of a specific target molecule like this compound.
Strategies for Positional Isomer Control
The regioselectivity of imidazole synthesis can often be controlled by the choice of starting materials and reaction conditions. For instance, in the synthesis of 1,4-disubstituted imidazoles, a method has been developed that provides the desired products with complete regioselectivity. nih.gov This protocol involves the double aminomethylenation of a glycine (B1666218) derivative to yield a 2-azabuta-1,3-diene, onto which an amine nucleophile is added, resulting in a transamination/cyclization to form the substituted imidazole. nih.gov This method is notable for its tolerance of a wide range of N-substituents. nih.gov
Another strategy for achieving regioselectivity involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, which yields 1,2-disubstituted-1H-imidazole-5-carboxaldehydes with high regioselectivity. acs.org This method is particularly relevant as the resulting imidazole-5-carboxaldehyde is a direct precursor to the this compound structure. The regioselectivity in this case is influenced by the nature of the reactants and the reaction pathway.
The use of protecting groups is a classic and effective strategy for controlling regioselectivity. For example, the use of a SEM (2-(trimethylsilyl)ethoxymethyl) group at the N-1 position of imidazole can direct arylation to the C5 and C2 positions. acs.org A "SEM-switch" strategy, involving the transfer of the SEM group from N-1 to N-3, enables the arylation of the C4 position, thus allowing for the regioselective synthesis of mono-, di-, and triarylimidazoles. acs.org
Catalyst-Controlled Regioselectivity
The use of catalysts can provide a powerful tool for controlling the regioselectivity of reactions. Different catalysts can favor the formation of one regioisomer over another by influencing the reaction mechanism and the transition states involved.
Metal catalysts have been shown to control the regioselective synthesis of substituted imidazoles. For example, a palladium-catalyzed ring-opening/heterocyclization of 2H-azirines can lead to the formation of imidazoles, while a silver-catalyzed radical [3+2] cycloannulation of the same starting materials with 1,3-dicarbonyl compounds yields pyrroles. acs.org This demonstrates how the choice of metal catalyst can completely switch the reaction pathway and the resulting heterocyclic product. acs.org
Rhodium(II) catalysts are effective in promoting the denitrogenation of N-sulfonyl-1,2,3-triazoles to form α-imino rhodium carbenes. nih.gov The subsequent reaction of this intermediate with β-enaminones can lead to the regioselective synthesis of trisubstituted imidazoles. The regioselectivity in this case is controlled by the substituent on the β-enaminone; a methyl group on the α-carbon of the amino group directs the reaction towards imidazole formation. nih.gov
The following table provides examples of catalyst-controlled regioselective synthesis of imidazoles:
| Catalyst | Reactants | Product | Reference |
| Palladium Catalyst | 2H-Azirines, various coupling partners | Substituted Imidazoles | acs.org |
| Silver Catalyst | 2H-Azirines, 1,3-dicarbonyl compounds | Substituted Pyrroles | acs.org |
| Rhodium(II) Acetate | N-sulfonyl-1,2,3-triazole, β-enaminone | Trisubstituted Imidazoles | nih.gov |
Catalytic Approaches in the Synthesis of Imidazole Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering routes to imidazole derivatives that are more efficient, selective, and environmentally friendly. tandfonline.combohrium.com A wide array of catalysts, including metal-based catalysts, organocatalysts, and heterogeneous catalysts, have been employed in the synthesis of imidazoles.
Recent advancements have focused on the development of sustainable and green methodologies. bohrium.com This includes the use of solvent-free reaction conditions and heterogeneous catalysts that can be easily recovered and reused. tandfonline.combohrium.com For example, metal oxides and acids have been utilized as catalysts in the synthesis of imidazole derivatives. tandfonline.com
Copper-catalyzed reactions have proven to be versatile for the synthesis of various imidazole derivatives. For instance, a copper-catalyzed [3+2] cycloaddition reaction using oxygen as an oxidant provides a straightforward route to multisubstituted imidazoles with high regioselectivity. organic-chemistry.org
Rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles afford the corresponding imidazoles in good to excellent yields through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org
The development of catalyst-controlled regiodivergent oxidations of unsymmetrical diols, while not directly a method for imidazole synthesis, showcases the power of catalysts in differentiating between similar functional groups, a principle that can be applied to achieve selectivity in complex heterocyclic synthesis. youtube.com
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the classic approach for Claisen-Schmidt condensations. chemrevlett.com Typically, soluble bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used in a solvent like ethanol (B145695) to facilitate the reaction. gordon.edumagritek.comchemrevlett.com The base deprotonates acetone (B3395972) to form a nucleophilic enolate, which then attacks the aldehyde. masterorganicchemistry.com
Rhodium-based catalysts have also been employed in the synthesis of ketones from aldehydes, offering an alternative homogeneous catalytic route, although this is typically applied in reductive coupling reactions rather than direct condensations. nih.gov Another advanced homogeneous approach involves the use of recyclable basic ionic liquids, which can serve as both the catalyst and the reaction medium, simplifying product separation and improving the green profile of the synthesis. nih.govresearchgate.net
Table 1: Examples of Homogeneously Catalyzed Aldol/Claisen-Schmidt Condensations
| Aldehyde | Ketone | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Acetone | 10% NaOH | 95% Ethanol | Not specified | gordon.edu |
| 4-Fluorobenzaldehyde | Acetone | Sodium Hydroxide | Ethanol | Intermediate detected | magritek.com |
| Aromatic Aldehydes | Acetophenone | Basic Ionic Liquid | Solvent-free | 86-96% | researchgate.net |
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. For the synthesis of enones like this compound, solid catalysts are employed. Solid sodium hydroxide has been effectively used in solvent-free Claisen-Schmidt reactions, often facilitated by grinding the reactants together. nih.gov
More sophisticated heterogeneous catalysts include heteropolyacids (HPAs) such as H₅PMo₁₀V₂O₄₀ supported on silica (B1680970) (SiO₂). researchgate.net These materials provide strong acidic sites and a large surface area, enhancing catalytic activity. researchgate.net Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have also been successfully used as recyclable heterogeneous catalysts for the one-pot synthesis of substituted imidazoles under solvent-free conditions, a methodology that could be adapted for the synthesis of imidazole-based enones. mdpi.com The use of such catalysts simplifies the work-up procedure, as they can be easily removed by filtration. mdpi.com
Table 2: Heterogeneously Catalyzed Synthesis of Chalcones and Imidazoles
| Reaction Type | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Solid NaOH | Solvent-free, grinding | Quantitative yields (96–98%) | nih.gov |
| Chalcone Synthesis | H₅PMo₁₀V₂O₄₀/SiO₂ | Solvent-free | Reusable, excellent reactivity | researchgate.net |
| Trisubstituted Imidazole Synthesis | MIL-101(Cr) | Solvent-free | Recyclable (5+ times), high yield (95%) | mdpi.com |
Organocatalysis (e.g., Phosphazene Bases)
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of enone synthesis, organocatalysts can play a crucial role. While direct evidence for phosphazene bases in the synthesis of this compound is not prominent, their function as strong, non-nucleophilic bases makes them suitable candidates for promoting aldol-type reactions by efficiently generating the required enolate from acetone.
More broadly, chiral imidazoline-based organocatalysts have been developed for the asymmetric conjugate addition of nucleophiles to α,β-unsaturated enones, highlighting the synergy between the imidazole scaffold and organocatalytic activation. nih.gov Such catalysts work by forming a chiral iminium ion with the enone, which then reacts enantioselectively. nih.govcapes.gov.br Cinchona alkaloid-derived thioureas are another class of organocatalysts that have proven effective in catalyzing conjugate additions to enones with high enantioselectivity. nih.gov
Modern Synthetic Techniques and Sustainable Chemistry in Imidazole Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and efficient techniques. These principles are highly applicable to the synthesis of this compound and its analogues, aiming to reduce energy consumption, minimize waste, and avoid hazardous substances.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates. nih.gov For the Claisen-Schmidt condensation, microwave irradiation can reduce reaction times from hours to minutes while often improving product yields. globalresearchonline.net This technique has been successfully applied to the synthesis of various chalcones and multi-substituted imidazoles. globalresearchonline.netniscpr.res.in The rapid and uniform heating provided by microwaves minimizes the formation of side products and offers better control over the reaction. nih.govglobalresearchonline.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (up to 24) | Minutes | globalresearchonline.net |
| Yield | Often lower | Generally higher | globalresearchonline.netniscpr.res.in |
| Solvent Usage | Often requires solvents | Can be solvent-free | globalresearchonline.netniscpr.res.in |
| Product Purity | May require more purification | Higher purity, fewer by-products | nih.gov |
Solvent-Free and Aqueous Medium Protocols
Adhering to the principles of green chemistry, solvent-free reaction conditions are highly desirable. asianpubs.org The Claisen-Schmidt condensation to form enones can be efficiently performed without a solvent, often by grinding the solid reactants (aldehyde, ketone, and a solid base catalyst) together. nih.govresearchgate.netrjlbpcs.com This method is highly atom-efficient, reduces waste, and simplifies product isolation. researchgate.nettruman.edu
Alternatively, using water as a reaction medium is another key green chemistry strategy. Water is non-toxic, inexpensive, and environmentally benign. One-pot syntheses of substituted imidazoles have been successfully developed using water as the solvent, demonstrating the feasibility of aqueous protocols for related syntheses. researchgate.net
Green Chemistry Principles in Imidazole Derivatization
The synthesis of imidazole derivatives like this compound can be designed to incorporate multiple green chemistry principles. The ideal synthesis is a one-pot reaction that minimizes derivatization steps, thereby reducing reagent consumption and waste generation. ias.ac.in
The use of bio-catalysts, such as lemon juice, has been reported for the synthesis of triaryl-imidazoles, offering a non-toxic, biodegradable, and low-cost catalytic option. researchgate.net The combination of solvent-free or aqueous conditions with energy-efficient methods like microwave irradiation and the use of recyclable heterogeneous or biocatalysts represents a holistic green approach to the synthesis of this and other valuable chemical compounds. ias.ac.inresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 1h Imidazol 5 Yl but 3 En 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for determining the precise atomic arrangement within the 4-(1H-imidazol-5-yl)but-3-en-2-one framework. One-dimensional and two-dimensional NMR techniques provide a wealth of information regarding the chemical environment, connectivity, and spatial relationships of the constituent atoms.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, offers foundational insights into the molecular structure.
¹H NMR: The proton NMR spectrum of imidazole-containing chalcones, which share a similar structural motif, displays characteristic signals. For instance, in (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, the trans vinylic hydrogens (H6 and H7) appear as distinct doublets with a large coupling constant (J) of 15.7 Hz, confirming the trans geometry of the alkene. mdpi.com The protons of the imidazole (B134444) ring also exhibit unique chemical shifts, aiding in the confirmation of this heterocyclic moiety. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. A noteworthy signal in derivatives of this compound is the α,β-unsaturated carbonyl carbon, which typically appears at a more upfield chemical shift compared to a non-conjugated ketone carbonyl. For example, in (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, this peak is observed at 189.7 ppm. mdpi.com Similarly, for (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, the carbonyl carbon resonates at 187.2 ppm. mdpi.com The carbon signals of the imidazole ring and other aromatic or aliphatic groups further contribute to the complete structural assignment. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | 7.93 (d, 2H), 7.90 (s, 1H), 7.79 (d, 1H), 7.73 (d, 2H), 7.54 (d, 1H), 7.43 (d, 2H), 7.30 (d, 2H), 7.30 (s, 1H), 7.22 (s, 1H), 2.42 (s, 3H) | 189.7 (C=O), other signals also reported | mdpi.com |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | 8.10 (dd, 1H), 7.95 (s, 1H), 7.93–7.94 (m, 1H), 7.82 (d, 1H), 7.76 (d, 2H), 7.47 (d, 1H), 7.45 (d, 2H), 7.33 (s, 1H), 7.27 (t, 1H), 7.23 (s, 1H) | 187.2 (C=O), other signals also reported | mdpi.com |
Two-Dimensional NMR (COSY, HMQC, HMBC)
Two-dimensional NMR experiments are pivotal in assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is instrumental in identifying proton-proton coupling networks within the molecule. It reveals which protons are adjacent to one another, allowing for the mapping of the spin systems present in the but-3-en-2-one (B6265698) side chain and the imidazole ring. researchgate.net
HMQC (Heteronuclear Single Quantum Coherence): The HMQC (or its more modern counterpart, HSQC) experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for unambiguously assigning carbon signals based on the chemical shifts of their attached protons. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly powerful for connecting different spin systems and for assigning quaternary carbons, which are not observed in HMQC/HSQC spectra. For example, in imidazole-containing chalcones, HMBC correlations can be observed from the vinylic protons to the carbonyl carbon, and from the imidazole protons to the carbons of the butenyl chain, thereby piecing together the entire molecular framework. mdpi.comresearchgate.netcolumbia.edu
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound and its derivatives, the IR spectrum provides clear evidence for key structural features.
The most prominent absorption band is typically associated with the C=O stretching vibration of the α,β-unsaturated ketone, which generally appears in the region of 1650-1685 cm⁻¹. The C=C stretching of the alkene and the C=N and C-N stretching vibrations of the imidazole ring also give rise to characteristic bands in the fingerprint region of the spectrum. The N-H stretching vibration of the imidazole ring can be observed as a broad band in the region of 3200-3500 cm⁻¹. rsc.orgnist.gov
Table 2: Characteristic IR Absorption Frequencies for Imidazole-Containing Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (α,β-unsaturated ketone) | Stretch | 1653 | utoronto.ca |
| C=C (alkene) | Stretch | 1403-1441 | nih.gov |
| N-H (imidazole) | Stretch | 3324 | utoronto.ca |
| C-H (alkane) | Stretch | 2872-2966 | utoronto.ca |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For example, the HRMS data for a derivative of this compound, such as C₁₅H₁₉ON₂, would show a calculated [M+H]⁺ peak at 243.1492, with the found value being very close to this theoretical mass. rsc.org This level of accuracy is crucial for confirming the identity of a newly synthesized compound. mdpi.comnih.gov
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. Analysis of these fragmentation patterns can provide valuable information about the connectivity of the atoms and the stability of different parts of the molecule. For instance, in derivatives of this compound, common fragmentation pathways may include cleavage of the butenyl chain or fragmentation of the imidazole ring. The observation of fragment ions corresponding to the imidazole moiety or the substituted phenyl group can further support the proposed structure. rsc.orgresearchgate.net The base peak in the EIMS spectrum often corresponds to a particularly stable fragment ion. rsc.org
An extensive search for crystallographic data for the chemical compound this compound has been conducted to provide an article on its advanced spectroscopic and structural elucidation. However, after a thorough review of scientific databases and literature, no specific experimental X-ray crystallography data for this compound or its closely related derivatives could be located.
The requested article structure, focusing on "X-ray Crystallography for Solid-State Structure and Intermolecular Interactions," requires detailed information on crystal structure determination, conformational analysis, hydrogen bonding, and supramolecular assemblies. Without access to the crystallographic information file (CIF) or published research detailing these specific aspects for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.
Therefore, the sections on Crystal Structure Determination and Conformational Analysis (4.4.1) and Analysis of Hydrogen Bonding and Supramolecular Assemblies (4.4.2) cannot be completed as per the instructions. Further research or de novo crystallographic analysis would be required to obtain the necessary data.
Computational and Theoretical Studies on the Electronic Structure and Reactivity of 4 1h Imidazol 5 Yl but 3 En 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. bohrium.comscientific.net This method is widely employed for its balance of accuracy and computational efficiency, making it a popular choice for studying imidazole (B134444) derivatives. nih.govnih.gov
For 4-(1H-imidazol-5-yl)but-3-en-2-one, a DFT calculation would begin by determining its most stable three-dimensional shape through a process called geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles, which are fundamental for all subsequent theoretical analyses. researchgate.net The stability of the molecule is inherently linked to this optimized structure, representing the most favorable arrangement of its atoms.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. reddit.com Conversely, a large HOMO-LUMO gap implies greater stability and lower chemical reactivity.
In this compound, an α,β-unsaturated carbonyl compound, the conjugated π-system influences the FMOs. The HOMO is expected to be distributed across the π-bonds of the enone and imidazole moieties, while the LUMO is anticipated to be largely localized over the β-carbon and the carbonyl carbon. youtube.com This distribution is key to its reactivity, allowing for potential reactions at multiple sites. The HOMO-LUMO gap can be calculated using DFT and is often correlated with the wavelengths of light the molecule absorbs, which can be measured experimentally by UV-Vis spectroscopy. ossila.comlew.ro
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Conjugated Systems
This table provides illustrative examples of FMO energies and energy gaps for molecules with structural similarities to this compound. The values are representative and demonstrate typical results obtained from DFT calculations. Specific values for the target compound would require dedicated computation.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Simple Alkene | -10.5 | 1.0 | 11.5 | Low Reactivity (Large Gap) |
| Conjugated Diene | -8.8 | -0.5 | 8.3 | Increased Reactivity |
| α,β-Unsaturated Ketone | -9.5 | -1.8 | 7.7 | High Reactivity (Small Gap) |
| Imidazole | -9.2 | 1.2 | 10.4 | Aromatic Stability |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex molecular orbitals from DFT into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This method is highly effective for analyzing charge distribution and delocalization (charge transfer) within a molecule. researchgate.net
A key feature of NBO analysis is the examination of donor-acceptor interactions. It calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO, such as a bond or a lone pair, to an empty (acceptor) NBO, typically an anti-bonding orbital (σ* or π*). wisc.edu A higher E(2) value signifies a stronger interaction and greater stabilization, indicating significant electron delocalization, which is characteristic of conjugated systems.
Table 2: Illustrative NBO Second-Order Perturbation Analysis
This table presents a hypothetical NBO analysis for this compound to illustrate the type of data generated. The interactions shown represent plausible electron delocalizations within the molecule's conjugated system. E(2) is the stabilization energy. NBOs are numbered based on a hypothetical atomic numbering scheme.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C=C) enone | π(C=O) | 25.5 | π-conjugation within enone |
| π(C=C) imidazole | π(C=C) enone | 18.2 | π-conjugation across linker |
| LP(1) N imidazole | π(C=C) imidazole | 45.8 | Lone pair delocalization in ring |
| LP(2) O carbonyl | σ(C-C) adjacent | 5.1 | n → σ* hyperconjugation |
Molecular Dynamics (MD) Simulations and Conformational Analysis
While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and rotate. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of the conformational landscape. oup.comrsc.org A conformational analysis aims to identify the different spatial arrangements (conformers) a molecule can adopt by rotating around its single bonds and to determine their relative energies. acs.org
For this compound, the key flexible bond is the C-C single bond connecting the imidazole ring to the butenone chain. An MD simulation or a systematic conformational search would involve rotating this bond to generate a potential energy surface, which maps energy as a function of the dihedral angle. acs.orgresearchgate.net This analysis would identify the most stable, low-energy conformers. Understanding the preferred shapes of the molecule is critical, as the conformation dictates how it can interact with other molecules, such as the active site of a biological enzyme. nih.gov While classical force fields like GAFF, CHARMM, and OPLS are often used, results should be interpreted with caution and validated with experimental data where possible. rsc.orgresearchgate.net
In Silico Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry can be used to explore the entire pathway of a chemical reaction, from reactants to products. researchgate.net A critical point along this pathway is the transition state, which is the highest energy structure that must be overcome for the reaction to proceed. mit.edu The structure and energy of this fleeting state determine the reaction's rate and mechanism.
For a reaction involving this compound, such as a nucleophilic addition to the carbonyl or a conjugate addition to the double bond, in silico studies can elucidate the step-by-step mechanism. By calculating the geometries and energies of reactants, products, intermediates, and transition states, a complete energy profile can be constructed. rsc.org Although computationally demanding, these calculations provide unparalleled insight into reaction feasibility and selectivity. researchgate.net Modern methods, including those using artificial intelligence, are making the challenging task of locating transition states faster and more accessible. mit.edudrugtargetreview.com
Computational Design Principles for Imidazole-Based Chemical Entities
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in drug design. Computational methods are central to the rational design of new chemical entities based on such scaffolds.
Fragment-Based Drug Design (FBDD) is a powerful strategy for discovering new lead compounds. wikipedia.org It begins by identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. wikipedia.org These fragments are then optimized—by growing, linking, or merging them—to create a larger, more potent molecule.
Computational FBDD uses virtual screening and molecular docking to perform this process in silico, saving time and resources. nih.govnih.gov The imidazole core of this compound makes it an excellent candidate for such an approach. The molecule itself, or its constituent parts (the imidazole ring and the butenone linker), can serve as fragments in a computational library. nih.gov By docking these fragments into the active site of a target protein, researchers can identify key binding interactions and use this information to computationally "grow" the fragment into a novel, high-affinity ligand, demonstrating the synergy between computational chemistry and experimental drug discovery. springernature.comscilit.com
Biological Activity Research and Mechanistic Insights of Imidazole Derivatives in Vitro and Non Human in Vivo Investigations
Anticancer Activity Research
Identification of Molecular Targets and Pathways in Cellular Models
Research into imidazole-based compounds has identified the Epidermal Growth Factor Receptor (EGFR) as a significant molecular target. nih.govnih.govresearchgate.net EGFR is a key player in cell proliferation, and its over-expression or mutation is implicated in various cancers. researchgate.netbohrium.com The imidazole (B134444) scaffold is considered a "privileged structure" in the development of anticancer drugs due to its suitability for kinase inhibition. researchgate.net
In the pursuit of potent EGFR inhibitors, scientists have designed and synthesized various imidazole and fused imidazole derivatives. nih.govnih.gov For instance, certain imidazole-based compounds have demonstrated notable anti-proliferative activity against a range of cancer cell lines, including those of the breast, lung, and colon. nih.govnih.gov Some of these compounds have shown EGFR inhibitory activity with IC50 values in the nanomolar range. For example, compounds 2c and 2d, which are imidazole derivatives, exhibited in vitro EGFR enzymatic inhibition with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. nih.govnih.gov Further structural modifications led to the development of compound 3c, which showed even more potent EGFR inhibitory activity with an IC50 of 236.38 ± 0.04 nM, comparable to the control drug erlotinib. nih.gov
Molecular docking studies have provided insights into the binding modes of these imidazole derivatives within the ATP binding domain of EGFR, guiding the synthesis of more potent inhibitors. nih.govbohrium.com These computational approaches, including molecular dynamics simulations, have been instrumental in understanding the structure-activity relationships of these compounds. bohrium.com
Anti-inflammatory and Analgesic Activity Research
The imidazole nucleus is a core component of many compounds investigated for their anti-inflammatory properties. qu.edu.qanih.gov
In Vitro Inhibition of Inflammatory Enzymes
Imidazole derivatives have been evaluated for their ability to inhibit key enzymes involved in the inflammatory cascade, such as 15-Lipoxygenase (15-LOX) and cyclooxygenase (COX) isoforms. researchgate.netnih.gov
15-Lipoxygenase (15-LOX): 15-LOX is an enzyme that plays a role in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. researchgate.netresearchgate.net Several synthetic imidazole derivatives have been shown to inhibit 15-LOX. researchgate.netnih.gov For example, a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as potential 15-LOX inhibitors, with one compound being twice as potent as the reference drug quercetin. nih.gov Docking studies have suggested that these compounds interact with the active site of the 15-LOX enzyme. nih.gov
Cyclooxygenase (COX) Isoforms: COX-1 and COX-2 are enzymes responsible for the production of prostaglandins, which are key mediators of inflammation. nih.govnih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govsci-hub.box Numerous imidazole-containing compounds have been designed and synthesized as selective COX-2 inhibitors. qu.edu.qanih.govnih.gov For instance, a series of 1,3-diarylurea derivatives with a methylsulfonyl pharmacophore were found to be potent and selective COX-2 inhibitors. sci-hub.box Similarly, novel 4,5-dihydro-3-trifluoromethyl pyrazole (B372694) derivatives, which are structurally related to imidazoles, have demonstrated COX-2 selective inhibitory properties. bohrium.com Some 2,4-diaryl-5(4H)-imidazolones have also shown excellent anti-inflammatory activity attributed to their COX-2 selectivity. nih.gov
Investigation in Pre-Clinical (Non-Human) Inflammation Models
The anti-inflammatory effects of imidazole derivatives have been further investigated in non-human in vivo models, most commonly the carrageenan-induced paw edema model in rats and mice. inotiv.comnih.govcreative-biolabs.com This model is a standard and well-characterized method for evaluating the acute anti-inflammatory activity of new compounds. creative-biolabs.com
In this assay, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling), which can be measured over several hours. inotiv.comresearchgate.netnih.gov The anti-inflammatory potential of a test compound is determined by its ability to reduce this swelling compared to a control group. researchgate.netnih.govdovepress.com
Several studies have demonstrated the efficacy of imidazole and its derivatives in this model. For example, newly synthesized oxazole (B20620) and imidazole derivatives have shown a significant reduction in carrageenan-induced paw edema. qu.edu.qa Similarly, certain 2,4-diaryl-5(4H)-imidazolones exhibited excellent anti-inflammatory activity in this model. nih.gov The mechanism of action in many of these cases is linked to the inhibition of inflammatory mediators like COX-2. qu.edu.qa Histological examination of the inflamed paw tissue in these studies often reveals a reduction in cellular infiltration and tissue damage in animals treated with the test compounds. researchgate.netnih.gov
Other Pharmacological Activities
Beyond their anti-cancer and anti-inflammatory potential, imidazole derivatives have been explored for a range of other pharmacological activities.
Enzyme Inhibition Studies
Phosphodiesterase (PDE) Inhibition: Certain imidazole derivatives have been identified as inhibitors of cyclic nucleotide phosphodiesterases. nih.gov These enzymes are responsible for the breakdown of cyclic AMP and cyclic GMP, which are important second messengers in various cellular signaling pathways. nih.gov For example, some imidazole derivatives have been investigated as potential inhibitors of PDE4D, a target for treating certain brain disorders. acs.org
Cholinesterase Inhibition: Imidazole-containing compounds have also been evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Some benzothiazolone derivatives containing an imidazole moiety have shown potent and selective inhibition of BChE. mdpi.com
Adrenoceptor Agonism and Selectivity Profiling in Non-Human Tissues
The imidazole ring is a key structural feature in many compounds that interact with adrenergic receptors. nih.gov These receptors are involved in regulating a wide range of physiological processes, including blood pressure and neurotransmission. nih.gov
Research has focused on the development of imidazole derivatives as selective agonists or antagonists for different adrenoceptor subtypes. For instance, some 4-substituted imidazole derivatives have been shown to be highly potent and selective α2-adrenoceptor agonists. nih.gov The stereochemistry of these compounds plays a crucial role in their activity and selectivity. nih.govnih.gov
The selectivity of these compounds has been profiled in various non-human tissues, including:
Rabbit urethra and rat spleen: These tissues are used to assess the activity of compounds on α1A-adrenoceptors.
Rat aorta: This tissue is used to study the effects on α1-adrenoceptors.
Furthermore, some imidazole derivatives have been identified as functionally selective α2C-adrenoceptor agonists. google.com The development of such selective agents holds therapeutic promise for conditions associated with specific adrenergic receptor subtypes, potentially avoiding undesirable side effects. google.com Other research has led to the discovery of thieno[2,3-d]imidazole derivatives as potent agonists of human STING (stimulator of interferon genes), which has implications for cancer immunotherapy. nih.gov
Structure Activity Relationship Sar Studies and Molecular Optimization of Imidazole Analogues
Elucidation of Key Pharmacophoric Features for Biological Activity
The imidazole (B134444) ring is a cornerstone in medicinal chemistry, largely due to its versatile pharmacophoric features. This five-membered aromatic heterocycle, with its two nitrogen atoms, can readily engage in various non-covalent interactions with biological targets. The structural characteristics of the imidazole ring contribute to its ability to form hydrogen bonds, participate in van der Waals forces, and engage in hydrophobic interactions, all of which are critical for ligand-receptor binding. mdpi.com
At its core, the imidazole nucleus can act as both a hydrogen bond donor and acceptor, a property that is fundamental to its interaction with a wide array of enzymes and receptors. nih.gov The electron-rich nature of the imidazole scaffold further enhances its capacity to bind to biological macromolecules. nih.govnih.gov
For imidazole-based compounds, including analogues of 4-(1H-imidazol-5-yl)but-3-en-2-one, the key pharmacophoric elements can be broadly categorized as:
The Imidazole Core: This serves as the central scaffold, providing the fundamental framework for the spatial orientation of other critical functional groups. Its aromaticity and the presence of nitrogen atoms are pivotal for establishing essential binding interactions.
Hydrogen Bonding Moieties: The N-H group in the imidazole ring and the carbonyl group in the butenone linker are potential hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the molecule within the active site of a target protein.
Hydrophobic Regions: Substituents on the imidazole ring and other parts of the molecule can occupy hydrophobic pockets within the receptor, contributing significantly to binding affinity.
Systematic Variation of Substituents and their Impact on Potency and Selectivity
The systematic modification of substituents on the imidazole scaffold is a cornerstone of SAR studies, providing invaluable insights into how different chemical groups influence biological activity. Research on various imidazole derivatives has consistently demonstrated that even minor alterations to the substituents can lead to significant changes in potency and selectivity.
For instance, in a series of imidazo[4,5-b]pyridine derivatives, the introduction of specific amino side chains at different positions on the tetracyclic skeleton had a marked impact on their antiproliferative activity. irb.hr This highlights the sensitivity of the biological response to the nature and position of the substituents.
While specific SAR data for this compound is not extensively detailed in the public domain, general principles derived from related imidazole compounds can be extrapolated. It is anticipated that:
Substitution on the Imidazole Ring: The introduction of various functional groups on the carbon and nitrogen atoms of the imidazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. These changes, in turn, affect the binding affinity and selectivity towards a specific biological target.
Modification of the Butenone Linker: Alterations to the length, rigidity, and electronic nature of the butenone linker would likely have a profound effect on the molecule's ability to adopt the optimal conformation for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Statistical Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR studies can predict the activity of novel compounds and provide insights into the key molecular descriptors that govern their efficacy.
For imidazole-containing compounds, QSAR studies have been successfully employed to understand their activity as inhibitors of various targets. For example, a 3D-QSAR study on a series of imidazole derivatives targeting the MCF-7 breast cancer cell line helped to elucidate the structural requirements for their anticancer activity. nih.gov
Data Set Compilation: Gathering a series of analogues with their corresponding biological activity data.
Descriptor Calculation: Calculating a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties.
Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.
Model Validation: Assessing the statistical significance and predictive power of the developed model.
Such a model would be instrumental in guiding the design of new, more potent analogues of this compound.
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is invaluable for understanding the specific interactions between a drug candidate and its biological target at the molecular level.
In the context of imidazole derivatives, molecular docking studies have been instrumental in revealing key binding modes. For instance, in the investigation of imidazole-1,2,3-triazole hybrids as potential anticancer agents, molecular docking into the active site of glycogen (B147801) synthase kinase-3β (GSK-3β) revealed important hydrogen bonding and aromatic stacking interactions that stabilized the ligand within the binding pocket. mdpi.comnih.gov The carbonyl of an amide linker was shown to form a crucial hydrogen bond with a conserved cysteine residue. mdpi.com
A hypothetical molecular docking study of this compound into a target active site would likely focus on:
Hydrogen Bonds: The imidazole N-H and the carbonyl oxygen of the butenone moiety are prime candidates for forming hydrogen bonds with amino acid residues in the receptor.
Hydrophobic Interactions: The imidazole ring and the methyl group of the ketone could engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: The aromatic imidazole ring could participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the model and are therefore likely to be active.
For imidazole-based compounds, pharmacophore models have been successfully used to identify new inhibitors for various targets. A pharmacophore model for imidazole derivatives as anticancer agents would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov
A pharmacophore model derived from this compound and its active analogues would likely feature:
A hydrogen bond donor feature corresponding to the imidazole N-H.
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen.
An aromatic ring feature for the imidazole core.
A hydrophobic feature associated with the butenone linker and the terminal methyl group.
This model could then be employed in virtual screening campaigns to discover new chemical entities with the potential for similar biological activity.
Rational Design Strategies for Enhanced Biological Performance in Imidazole Scaffolds
Rational drug design aims to develop new medications based on a thorough understanding of the biological target and the molecular interactions involved in binding. For imidazole scaffolds, several rational design strategies can be employed to enhance their biological performance.
One key strategy is the hybrid pharmacophore approach , where the imidazole core is combined with other known pharmacologically active motifs to create hybrid molecules with potentially synergistic or enhanced activity. An example is the synthesis of imidazole-1,2,3-triazole hybrids, which combines the therapeutic potential of both heterocyclic rings. nih.gov
Another important strategy involves structure-based drug design , which utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. By analyzing the binding pocket, medicinal chemists can design molecules that fit optimally and form strong interactions with key residues.
Furthermore, scaffold hopping can be employed to replace the imidazole core with other bioisosteric rings to explore new chemical space and potentially improve properties such as potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The structural similarity of the imidazo-pyridine heterocyclic system with naturally occurring purines has made it a valuable scaffold in drug discovery. irb.hr
By integrating these rational design strategies with the insights gained from SAR, QSAR, and molecular modeling studies, researchers can systematically optimize the structure of imidazole-based compounds like this compound to develop novel therapeutic agents with improved efficacy and safety profiles.
Advanced Research Applications and Potential of the Imidazole Core and Its Derivatives in Diverse Fields
Chemical Probe Development for Biological System Interrogation
The imidazole (B134444) scaffold is integral to the development of chemical probes for visualizing and understanding complex biological systems. These probes are designed to target specific biomolecules, ions, or cellular environments, often exhibiting changes in their photophysical properties, such as fluorescence, upon interaction. This allows for real-time tracking and imaging within living cells and organisms.
Recent research has highlighted the use of imidazole derivatives as polarity-sensitive fluorescent probes. For instance, an imidazole-based probe, PI-CHO, was developed to target lipid droplets, which are considered potential biomarkers for tumor cells due to their low-polarity environment. nih.gov This probe demonstrated a significant fluorescence enhancement of over 474-fold and a distinct color change in response to varying solvent polarities, enabling it to differentiate between tumor and normal cells. nih.gov Its successful application in imaging tumors in living mice underscores the potential of imidazole derivatives as powerful tools for early cancer diagnosis. nih.gov
Furthermore, imidazole derivatives have been synthesized as selective fluorescent sensors for metal ions. A turn-off fluorescent probe, 2-(trimethoxyphenyl)benzo[d]imidazole (MBI), was designed for the detection of the Ce⁴⁺ ion. researchgate.net The probe's fluorescence was selectively quenched in the presence of Ce⁴⁺ through a photoinduced electron transfer (PET) mechanism, demonstrating high sensitivity and selectivity. researchgate.net The development of such probes is crucial for monitoring ion concentrations in biological and environmental systems. The unique structure of imidazole-based supermolecules also makes them suitable for development as imaging agents and pathologic probes. nih.gov
Research Findings on Imidazole-Based Chemical Probes
| Probe Name | Target | Mechanism/Application | Key Finding | Source |
|---|---|---|---|---|
| PI-CHO | Lipid Droplets / Polarity | Polarity-sensitive fluorescence | Differentiates tumor cells from normal cells; >474-fold fluorescence enhancement. | nih.gov |
| MBI | Ce⁴⁺ ion | "Turn-off" fluorescence quenching (PET) | High sensitivity and selectivity for Ce⁴⁺ detection. | researchgate.net |
Applications in Agrochemistry Research (e.g., novel herbicide or pesticide candidates)
The imidazole core is a well-established pharmacophore in the agrochemical industry, forming the basis for numerous fungicides, herbicides, and pesticides. numberanalytics.comcabidigitallibrary.orgijpsjournal.com The ability of these compounds to inhibit essential enzymes or disrupt biological pathways in pests and weeds makes them valuable for crop protection. numberanalytics.com
Imidazole derivatives are prominent in the development of antifungal agents used in agriculture. Compounds such as prochloraz (B1679089) and enilconazole are examples of imidazole-based fungicides that have found significant industrial application. nih.gov Research has focused on novel imidazole-based ketene (B1206846) dithioacetals that show impressive activity against economically important plant pathogens like Erysiphe necator and Zymoseptoria tritici. researchgate.net These compounds often work by inhibiting the 14α-demethylase enzyme, which is critical in the sterol biosynthesis pathway of fungi. researchgate.net
In addition to fungicides, imidazole derivatives are used as herbicides. The imidazolinone class of herbicides is a notable example. cabidigitallibrary.org These compounds, along with others like imazamox (B1671737) and imazapyr, are frequently used for weed control in various crops. researchgate.net The versatility of the imidazole scaffold allows for the synthesis of a wide range of derivatives, making it a continuing focus for the discovery of next-generation agrochemicals with improved efficacy and environmental profiles. cabidigitallibrary.orgresearchgate.net
Contributions to Materials Science and Engineering
The unique chemical properties of the imidazole ring and its derivatives have led to their increasing use in the design of advanced materials with tailored functionalities. researchgate.net
Imidazole and its derivatives serve as crucial building blocks for a variety of functional polymers and materials. nih.gov The imidazole ring can be incorporated into polymer backbones or used as a pendant group, imparting specific properties such as thermal stability, conductivity, and biological activity. nih.govelsevierpure.com The ability of the imidazole nitrogen atoms to participate in hydrogen bonding and coordinate with metal ions is particularly useful. elsevierpure.comnih.gov
For example, imidazole-functionalized polycarbonates have been developed as drug-eluting coatings for medical implants. nih.gov In one study, an aliphatic polycarbonate was functionalized with imidazole groups to chelate zinc ions (Zn²⁺) on the surface of zinc alloy bone implants. This chelation helped to control the release of Zn²⁺, which is beneficial for bone regeneration but can be cytotoxic at high concentrations. nih.gov Imidazole-based polymers are also explored for their ability to associate with biological molecules through hydrogen bonding, while their alkylated counterparts, imidazolium (B1220033) salts, can engage in electrostatic interactions and self-assembly. elsevierpure.comcapes.gov.br Azole-functionalized silane (B1218182) coupling agents that incorporate imidazole rings have also been investigated to enhance the adhesion and interfacial bonding between inorganic fillers and polymer matrices in materials like underfills for electronic packaging. acs.org
Imidazole derivatives have emerged as promising candidates for the development of materials with nonlinear optical (NLO) properties. uou.ac.in NLO materials are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. semanticscholar.org
Computational and experimental studies have validated the NLO potential of various imidazole derivatives. A study using density functional theory (DFT) on imidazole-2-carboxaldehyde predicted a strong NLO behavior, indicated by a high dipole moment, polarizability, and first-order hyperpolarizability. uou.ac.inresearchgate.net Similarly, the synthesis and investigation of conjugated donor-acceptor imidazole derivatives have shown a good trade-off between nonlinearity, transparency, and thermal stability. jlu.edu.cn Research on 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole derivatives and 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol has further confirmed that the imidazole scaffold, when appropriately substituted, can lead to significant third-order NLO susceptibility, making these compounds suitable for applications in optoelectronic devices. semanticscholar.orgacs.org
NLO Properties of Selected Imidazole Derivatives
| Compound | Method | Key Finding | Potential Application | Source |
|---|---|---|---|---|
| Imidazole-2-carboxaldehyde | DFT Calculation | High dipole moment and hyperpolarizability validates NLO behavior. | Optically active materials. | uou.ac.inresearchgate.net |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Z-scan Technique | High negative nonlinear refractive index and third-order susceptibility. | Optical limiters, optoelectronic devices. | semanticscholar.org |
Catalytic Roles of Imidazole Derivatives
The imidazole scaffold plays a pivotal role in modern catalysis, most notably as a precursor to a powerful class of organocatalysts.
Imidazole derivatives, specifically imidazolium salts, are the most common precursors for the synthesis of N-Heterocyclic Carbenes (NHCs). uliege.be NHCs are stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. uliege.bersc.org The imidazole ring provides an ideal electronic framework that stabilizes the carbene center located between the two nitrogen atoms. uliege.be
The generation of NHCs typically involves the deprotonation of the corresponding imidazolium salt (the precursor) with a strong base. uliege.be These NHCs can then be used to form highly active and stable metal complexes with transition metals like ruthenium, palladium, and nickel, which are employed in a wide range of catalytic transformations. uliege.bersc.org For instance, ruthenium-NHC complexes are highly efficient catalysts for olefin metathesis reactions, while palladium-NHC systems are widely used in cross-coupling reactions like the Suzuki–Miyaura reaction. uliege.beresearchgate.net The modular nature of imidazolium salt synthesis allows for fine-tuning of the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst. nih.govacs.org
Table of Compounds
| Compound Name |
|---|
| 4-(1H-imidazol-5-yl)but-3-en-2-one |
| Benzil |
| Bifonazole |
| Clotrimazole |
| Enilconazole |
| Eprosartan |
| Imazameth |
| Imazamox |
| Imazapyr |
| Imidazole |
| Imidazole-2-carboxaldehyde |
| Imidazolinone |
| Lanoconazole |
| Losartan |
| Metronidazole |
| Nirogacestat |
| Prochloraz |
| Semaglutide |
| Voriconazole |
| 2-(trimethoxyphenyl)benzo[d]imidazole |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol |
Applications in Organocatalysis
The structure of this compound suggests a potential role as a bifunctional organocatalyst. The imidazole moiety can act as a Brønsted base or a nucleophilic catalyst, while the enone system can participate in various cycloaddition and conjugate addition reactions. The proximity of these two functional groups could allow for synergistic activation of substrates, a key principle in modern organocatalysis.
Theoretical Catalytic Cycles:
Michael Additions: The imidazole nitrogen could act as a base to deprotonate a pronucleophile, which would then add to the enone of a substrate. Alternatively, the imidazole could activate the electrophile through hydrogen bonding.
Aldol Reactions: The enone portion of the molecule itself could act as a substrate in reactions catalyzed by other organocatalysts, with the imidazole moiety potentially influencing the stereochemical outcome through non-covalent interactions.
Vinylogous Reactivity: The conjugated π-system allows for the transmission of electronic effects, making the γ-position of the butenone susceptible to nucleophilic attack in what is known as a vinylogous Michael addition. The imidazole ring could play a crucial role in modulating the reactivity and stereoselectivity of such transformations. nih.gov
Detailed Research Findings:
While specific studies on this compound as an organocatalyst are not prominent in the literature, the broader class of imidazole-containing compounds has been extensively explored in catalysis. The imidazole group is known to be an effective nucleophilic catalyst, similar to the role of histidine in many enzymes. organic-chemistry.org Furthermore, chiral imidazoles have been developed for a range of asymmetric transformations.
The potential for bifunctional catalysis, where the imidazole and enone work in concert, is a particularly exciting prospect. For instance, in a hypothetical Michael addition of a thiol to an α,β-unsaturated aldehyde, the imidazole nitrogen of this compound could deprotonate the thiol, increasing its nucleophilicity, while the enone part of the catalyst could form a hydrogen bond with the aldehyde, lowering its LUMO and activating it towards the nucleophilic attack.
Table 1: Potential Organocatalytic Reactions for this compound
| Reaction Type | Proposed Role of Catalyst | Potential Substrates | Expected Product |
| Michael Addition | Brønsted Base/Nucleophilic Activation | Thiols, malonates, nitroalkanes | 1,4-Adducts |
| Aldol Reaction | Hydrogen Bonding/Brønsted Acid | Aldehydes, ketones | β-Hydroxy carbonyls |
| Diels-Alder | Lewis Base Activation | Dienes, dienophiles | Cyclohexene derivatives |
Utility in Advanced Analytical Chemistry Methodologies (e.g., Spectroscopic Reagents)
The conjugated system of this compound, which links an electron-rich imidazole ring to an electron-withdrawing ketone, suggests that this molecule could possess interesting photophysical properties. Such compounds, known as push-pull chromophores, often exhibit strong absorption and fluorescence that are sensitive to their environment, making them potential candidates for use as spectroscopic reagents or sensors.
Spectroscopic Properties and Potential Applications:
UV-Visible Spectroscopy: The π-conjugated system is expected to give rise to a strong absorption band in the UV-visible region. The position of this band (λ_max) would likely be sensitive to solvent polarity (solvatochromism) and the presence of metal ions or other analytes that can coordinate to the imidazole nitrogen or the carbonyl oxygen. This property could be exploited for the development of colorimetric sensors.
Fluorescence Spectroscopy: If the molecule is fluorescent, its emission properties (wavelength and quantum yield) would also be expected to be environmentally sensitive. Quenching or enhancement of fluorescence upon binding to an analyte is a common mechanism for fluorescent sensors. The imidazole moiety provides a specific binding site for metal ions, and such coordination often leads to significant changes in fluorescence. nih.gov
Chemosensors: The combination of a binding site (imidazole) and a signaling unit (the conjugated enone system) in a single molecule is the fundamental design principle for a chemosensor. This compound could potentially be used for the detection of various metal ions, with selectivity being governed by the specific coordination preferences of the imidazole and carbonyl groups.
Detailed Research Findings:
While the spectroscopic properties of this compound have not been specifically reported, studies on similar imidazole-based conjugated systems have demonstrated their utility in analytical chemistry. For example, fused π-conjugated imidazolium salts have been shown to exhibit tunable optical properties that are dependent on both substituents and counteranions. nih.gov The development of imidazole-based fluorescent probes for the detection of metal cations is a well-established field of research. nih.gov
Table 2: Predicted Spectroscopic Data for this compound in Different Solvents
| Solvent | Predicted λ_max (nm) | Predicted Emission λ_max (nm) | Predicted Quantum Yield (Φ_F) |
| Hexane | 280 | 350 | 0.15 |
| Dichloromethane | 285 | 365 | 0.10 |
| Acetonitrile | 290 | 375 | 0.08 |
| Methanol | 295 | 390 | 0.05 |
Note: The data in this table are hypothetical and are intended to illustrate the expected trends based on the behavior of similar push-pull chromophores. Actual experimental values may differ.
Future Research Directions and Emerging Opportunities in Imidazole Chemistry and Biology
Exploration of Novel and Unconventional Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives has been a subject of intense research, with a continuous drive towards more efficient, sustainable, and diverse methodologies. researchgate.netorganic-chemistry.org For 4-(1H-imidazol-5-yl)but-3-en-2-one, future research could focus on developing novel synthetic pathways that offer advantages over classical methods.
Current synthetic approaches for related imidazole-containing chalcones often involve the Claisen-Schmidt condensation. mdpi.com Future explorations could investigate:
Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free conditions, or energy-efficient methods like microwave or ultrasound irradiation are gaining prominence in imidazole synthesis. researchgate.net Research into applying these "green tools" to the synthesis of this compound could lead to more sustainable and scalable production methods.
Multi-component Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, enhancing atom economy and reducing waste. organic-chemistry.org Designing an MCR strategy for this compound and its derivatives could streamline their synthesis and facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters, enhances safety, and allows for facile scalability. Applying flow chemistry to the synthesis of this compound could offer significant advantages in terms of yield, purity, and process optimization.
Novel Catalytic Systems: Exploration of new catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could provide enhanced selectivity and efficiency in the key bond-forming reactions required for the synthesis of the target molecule.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety, potential for lower costs. | Use of water as a solvent, microwave-assisted synthesis, mechanochemistry (ball-milling). researchgate.net |
| Multi-component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. organic-chemistry.org | Design of a convergent one-pot synthesis from readily available starting materials. |
| Flow Chemistry | Precise process control, enhanced safety, easy scalability, improved reproducibility. | Optimization of reaction conditions in a continuous flow reactor. |
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of reusable and highly efficient heterogeneous catalysts. |
Discovery of New Biological Targets and Unraveling Intricate Mechanisms of Action
Imidazole derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The specific structural features of this compound, namely the imidazole ring and the reactive α,β-unsaturated ketone moiety, suggest a rich potential for biological activity.
Future research should aim to:
Identify Novel Protein Targets: High-throughput screening (HTS) of this compound against diverse panels of kinases, proteases, and other enzyme families could uncover previously unknown biological targets. The imidazole moiety is a known pharmacophore in many enzyme inhibitors. nih.gov
Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies will be crucial. This could involve enzymatic assays, biophysical interaction studies (e.g., surface plasmon resonance), and cellular assays to understand how the compound modulates the target's function and the downstream cellular consequences. For instance, many anticancer drugs containing an imidazole ring function by inhibiting key enzymes like kinases or by interacting with DNA. researchgate.net
Investigate Potential as a Covalent Inhibitor: The α,β-unsaturated ketone is a Michael acceptor and can potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins. This covalent modification can lead to irreversible inhibition and prolonged pharmacological effects. Investigating this possibility through mass spectrometry-based proteomics and site-directed mutagenesis of putative targets will be a key research direction.
Integration of Advanced Computational Approaches with Experimental Validation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net For this compound, a synergistic approach combining computational and experimental methods will be highly beneficial.
Key areas for future computational research include:
Molecular Docking and Virtual Screening: Docking studies can predict the binding mode of this compound within the active sites of various potential protein targets. tandfonline.com This can help prioritize experimental testing and guide the design of more potent analogues. Virtual screening of large compound libraries against a validated target can also identify other imidazole-containing scaffolds with similar predicted binding properties.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecule. tandfonline.com This information is valuable for understanding its chemical behavior and for interpreting experimental data. For instance, DFT can be used to calculate the reactivity of the Michael acceptor and predict its propensity for covalent modification of target proteins.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to its target protein. This can reveal important information about the stability of the complex, the role of solvent molecules, and potential allosteric effects.
The integration of these computational predictions with experimental validation through synthesis and biological testing will create a powerful feedback loop for accelerating the discovery and development of novel therapeutic agents based on the this compound scaffold.
Interdisciplinary Applications and Translational Research Potentials
The unique chemical structure of this compound opens up possibilities for applications beyond traditional medicinal chemistry. A collaborative, interdisciplinary approach will be key to unlocking its full potential.
Chemical Biology Probes: The potential for covalent modification makes this compound an attractive candidate for development as a chemical probe. By attaching a reporter tag (e.g., a fluorophore or a biotin), researchers could use this molecule to identify and visualize its protein targets within cells, a technique known as activity-based protein profiling (ABPP).
Biomaterials Science: Imidazole-containing polymers and materials are being explored for a variety of applications, including as catalysts and in drug delivery systems. The reactivity of the α,β-unsaturated ketone in this compound could be harnessed to incorporate it into polymer backbones or to functionalize material surfaces.
Translational Research: Should this compound or its derivatives show promising activity against a therapeutically relevant target, a focused translational research program would be the next logical step. researchgate.net This would involve preclinical studies in animal models of disease to evaluate efficacy, pharmacokinetics, and toxicology, with the ultimate goal of advancing the most promising candidates into clinical trials. The imidazole core is present in numerous approved drugs, suggesting that imidazole-based compounds can have favorable drug-like properties. wikipedia.orgwikipedia.org
Challenges and Perspectives in Sustainable Imidazole Research and Development
While the future of research on this compound appears promising, several challenges must be addressed to ensure its sustainable development.
Synthetic Complexity and Cost: The development of cost-effective and scalable synthetic routes will be crucial for the widespread availability of this compound for research and potential commercialization.
Selectivity and Off-Target Effects: The reactive nature of the α,β-unsaturated ketone, while advantageous for covalent inhibition, also poses a risk of non-specific reactivity with other biomolecules, which could lead to toxicity. Careful optimization of the scaffold will be necessary to enhance selectivity for the desired target.
Drug Resistance: As with any new therapeutic agent, the potential for the development of drug resistance is a concern. nih.gov Understanding the mechanisms of resistance and developing strategies to overcome it will be an important long-term research goal.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(1H-imidazol-5-yl)but-3-en-2-one?
Answer: A common approach involves condensation reactions between imidazole derivatives and α,β-unsaturated ketones. For example:
- Method A (Condensation): React 1H-imidazole-5-carbaldehyde with a ketone precursor (e.g., but-3-en-2-one) under acidic reflux conditions (acetic acid, 3–5 h). This mirrors procedures used for synthesizing imidazolone derivatives .
- Method B (Cross-coupling): Utilize palladium-catalyzed coupling to introduce the imidazole moiety into the enone framework, ensuring regioselectivity via protecting group strategies .
Validation of the product should include -NMR to confirm the α,β-unsaturated ketone structure (δ ~6.5–7.5 ppm for vinyl protons) and FTIR for C=O stretching (~1680 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the imidazole ring protons (δ ~7.0–8.0 ppm) and the enone system. Deuterated solvents (e.g., DMSO-d) are preferred for solubility and signal resolution .
- X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction (e.g., Bruker Avance III HD 300 NanoBay) and refine data using WinGX or ORTEP-3 software .
- High-Resolution Mass Spectrometry (HRMS): Quadrupole time-of-flight (Q-TOF) MS ensures accurate mass determination, particularly for verifying molecular ions (e.g., [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Replicate Under Controlled Conditions: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, highlights the importance of pH and solvent purity in genotoxicity assays .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., imidazole N-substituents) to isolate pharmacophoric features. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like p38 MAPK, as seen in related imidazole derivatives .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like enantiomeric purity or degradation products .
Q. What computational strategies model the interaction of this compound with biological targets?
Answer:
- Molecular Docking: Simulate binding to receptors (e.g., kinases) using software like Schrödinger Suite. demonstrates docking of benzimidazole analogs into enzyme active sites, highlighting hydrogen-bond interactions with imidazole NH groups .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Software such as Gaussian 16 can optimize the compound’s geometry for interaction studies .
- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to validate docking predictions .
Q. How can researchers address challenges in crystallizing this compound?
Answer:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DMF/ethanol) to promote crystal growth. achieved success with ethanol solvates for imidazole derivatives .
- Temperature Gradients: Slow cooling from reflux (e.g., 90 K to room temperature) enhances crystal lattice formation .
- Additive Screening: Introduce co-formers (e.g., succinic acid) to stabilize polymorphs, as described for imidazolone-based APIs .
Q. What strategies mitigate degradation during stability studies of this compound?
Answer:
- Light Sensitivity: Store samples in amber vials under inert gas (N) to prevent photooxidation of the enone moiety .
- pH Control: Buffered solutions (pH 6–7) minimize hydrolysis of the α,β-unsaturated ketone. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermal Stability: Conduct accelerated stability testing (40°C/75% RH) and analyze degradation products using LC-MS/MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
